molecular formula C16H18N2O9 B11476468 Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11476468
M. Wt: 382.32 g/mol
InChI Key: DEQQFKUWXYUHCY-UHFFFAOYSA-N
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Description

ETHYL 5-[(4,7-DIMETHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-[(4,7-DIMETHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the reaction of catechol with formaldehyde and a nitro compound under acidic conditions to form the benzodioxole ring.

    Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the benzodioxole ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products:

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include amines and other reduced derivatives.

    Substitution: Products include substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in various organic reactions.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

  • Explored for its potential as a drug candidate for the treatment of various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with unique properties such as conductivity and fluorescence.
  • Investigated for its potential use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(4,7-DIMETHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzodioxole ring can interact with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

    ETHYL 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: Lacks the nitro group, resulting in different reactivity and biological activity.

    METHYL 5-[(4,7-DIMETHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    5-[(4,7-DIMETHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLIC ACID: The carboxylic acid form, which has different solubility and reactivity compared to the ester forms.

Uniqueness: ETHYL 5-[(4,7-DIMETHOXY-6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to the presence of both the nitro group and the ethyl ester, which confer specific reactivity and biological activity

Properties

Molecular Formula

C16H18N2O9

Molecular Weight

382.32 g/mol

IUPAC Name

ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H18N2O9/c1-4-24-16(19)10-6-8(27-17-10)5-9-11(18(20)21)13(23-3)15-14(12(9)22-2)25-7-26-15/h8H,4-7H2,1-3H3

InChI Key

DEQQFKUWXYUHCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)[N+](=O)[O-]

Origin of Product

United States

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